2-Acetamidophenyl 4-ethoxy-3-methylbenzene-1-sulfonate
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Overview
Description
2-Acetamidophenyl 4-ethoxy-3-methylbenzene-1-sulfonate is an organic compound with a complex structure that includes an acetamido group, an ethoxy group, and a sulfonate group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamidophenyl 4-ethoxy-3-methylbenzene-1-sulfonate typically involves multiple steps, including the functionalization of benzene derivatives. One common method is the Friedel-Crafts acylation, where benzene derivatives undergo acylation using acyl chlorides or anhydrides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) . The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial to achieve consistent quality and efficiency. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Acetamidophenyl 4-ethoxy-3-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Nucleophilic Substitution:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various oxidation states and derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can yield halogenated derivatives, while oxidation can produce sulfonic acids or other oxidized forms.
Scientific Research Applications
2-Acetamidophenyl 4-ethoxy-3-methylbenzene-1-sulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism by which 2-acetamidophenyl 4-ethoxy-3-methylbenzene-1-sulfonate exerts its effects involves interactions with specific molecular targets. The sulfonate group can participate in ionic interactions, while the aromatic ring can engage in π-π stacking with other aromatic compounds. These interactions can influence the compound’s reactivity and binding affinity in various chemical and biological systems .
Comparison with Similar Compounds
Similar Compounds
2-Acetamidophenyl 4-methoxy-3-methylbenzene-1-sulfonate: Similar structure with a methoxy group instead of an ethoxy group.
2-Acetamidophenyl 4-ethoxybenzene-1-sulfonate: Lacks the methyl group on the benzene ring.
4-Ethoxy-3-methylbenzenesulfonamide: Contains a sulfonamide group instead of a sulfonate group.
Uniqueness
2-Acetamidophenyl 4-ethoxy-3-methylbenzene-1-sulfonate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both acetamido and sulfonate groups allows for diverse interactions and applications in various fields of research.
Properties
IUPAC Name |
(2-acetamidophenyl) 4-ethoxy-3-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-4-22-16-10-9-14(11-12(16)2)24(20,21)23-17-8-6-5-7-15(17)18-13(3)19/h5-11H,4H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYLUNZUEUKIFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=CC=C2NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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